Phenolic compounds are a diverse group of chemicals that are widely distributed in nature, particularly in plants. They are known for their potential health benefits and are often studied for their antioxidative properties. Among these compounds, 2,6-Diethylphenol is a phenyl-substituted phenol that has garnered attention due to its unique chemical properties and potential applications in various fields.
2,6-Diethylphenol derivatives, such as dietary polyphenols, have been shown to promote the growth of beneficial gut bacteria like Akkermansia muciniphila. This bacterium plays a role in attenuating metabolic syndrome induced by a high-fat diet. The polyphenols act in the intestine to modify the gut microbial community structure, resulting in lower intestinal and systemic inflammation and improved metabolic outcomes. This suggests that dietary polyphenols, which may include derivatives of 2,6-Diethylphenol, could be used to manage obesity and metabolic diseases1.
In environmental applications, enzymes that degrade aromatic compounds are of great interest. One such enzyme, 2-aminophenol 1,6-dioxygenase, has been studied in Pseudomonas pseudoalcaligenes JS45. This enzyme is involved in the cleavage of aromatic rings, which is a critical step in the biodegradation of toxic compounds. Although not directly related to 2,6-Diethylphenol, the study of such enzymes provides insights into the potential biodegradation pathways that could be applied to a wide range of phenolic compounds, including 2,6-Diethylphenol2.
The antioxidative properties of 2,6-Diethylphenol are also significant in industrial applications. The synergistic effect observed with ββ′disubstituted diethyl sulphides could be utilized in the stabilization of polymers like polypropene. This could lead to the development of more durable materials that are resistant to oxidative damage, which is particularly valuable in high-temperature environments3.
2,6-Diethylphenol can be sourced from various natural and synthetic processes. It is primarily derived from the alkylation of phenol with ethylene in the presence of catalysts. This compound is classified as a diethyl-substituted phenol, which places it within the broader category of aromatic hydrocarbons. Its structural formula is , indicating that it contains ten carbon atoms, fourteen hydrogen atoms, and one oxygen atom.
The synthesis of 2,6-diethylphenol can be achieved through several methods:
The molecular structure of 2,6-diethylphenol features a benzene ring with two ethyl groups attached at the 2 and 6 positions relative to the hydroxyl group (-OH). This arrangement leads to specific steric effects and electronic properties that influence its reactivity:
The presence of the hydroxyl group contributes to its solubility in polar solvents and affects its boiling point and melting point.
2,6-Diethylphenol participates in various chemical reactions typical for phenolic compounds:
The mechanism of action for 2,6-diethylphenol primarily revolves around its reactivity due to the hydroxyl group:
The physical and chemical properties of 2,6-diethylphenol are crucial for its applications:
These properties make it suitable for various industrial applications.
2,6-Diethylphenol has several scientific and industrial applications:
The molecular structure of 2,6-diethylphenol (systematic name: 2,6-diethylphenol) features a phenolic ring substituted with ethyl groups (–CH₂CH₃) at the second and sixth carbon positions. This symmetrical ortho-disubstitution pattern creates significant steric hindrance around the phenolic oxygen, profoundly influencing both its electronic characteristics and intermolecular interactions. The C₁₀H₁₄O molecular formula corresponds to a molar mass of 150.22 g/mol. Spectroscopic analysis reveals characteristic shifts indicative of hindered phenol conformation: infrared spectroscopy shows a broad O-H stretch near 3200 cm⁻¹ (hydrogen-bonded) and aromatic C-H stretches between 3000-3100 cm⁻¹, while nuclear magnetic resonance (¹H NMR) displays distinctive aromatic proton patterns consistent with para-substituted symmetry [1].
Table 1: Fundamental Physicochemical Properties of 2,6-Diethylphenol
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₀H₁₄O | PubChem CID 70507 |
Molecular Weight | 150.22 g/mol | Calculated from atomic masses |
LogP (Octanol-Water) | ~3.4 (estimated) | Higher than 2,6-xylenol (LogP ~2.4) |
Hydrogen Bond Donors | 1 (phenolic OH) | Sterically hindered |
Hydrogen Bond Acceptors | 1 (phenolic oxygen) | |
Rotatable Bonds | 2 (ethyl groups) | Contributing to conformational flexibility |
The electronic properties are markedly influenced by the ethyl substituents. While alkyl groups exhibit weak electron-donating effects (+I effect), their primary influence is steric: the ethyl groups force the hydroxyl group out of the aromatic plane, reducing resonance stabilization with the aromatic system compared to unsubstituted phenol. This conformational distortion increases phenolic oxygen basicity slightly while decreasing acidity (pKa ~10.3-10.5) relative to phenol (pKa 9.99). Crucially, the ortho-ethyl groups create a hydrophobic pocket around the phenolic oxygen, significantly enhancing lipid solubility (LogP ~3.4) compared to 2,6-dimethylphenol (LogP ~2.4) [3]. This increased lipophilicity directly impacts biological membrane permeability and protein binding interactions, particularly relevant to its anesthetic activity profile. The molecular dimensions (approximately 9.3Å between ethyl group termini) and steric bulk prevent access to certain enzymatic active sites or receptor pockets, contributing to its specific biological effects [2].
The synthesis of 2,6-diethylphenol historically employed adapted ortho-alkylation methodologies for phenols. Early industrial routes involved the vapor-phase alkylation of phenol with ethylene over metal oxide catalysts (e.g., Al₂O₃/MgO) at elevated temperatures (250-350°C), producing a mixture of mono- and di-alkylated products requiring careful fractional distillation for isolation [2]. Alternative liquid-phase methods utilized acid catalysts, though regioselectivity remained challenging. The steric demands of introducing two ethyl groups at the ortho positions necessitated optimized catalysts and precise temperature control to minimize over-alkylation and isomer formation. These synthetic challenges were pivotal in driving catalyst innovation for selective dialkylation during the mid-20th century.
2,6-Diethylphenol's most significant scientific contribution emerged unexpectedly from pharmacological screening in the 1970s. Researchers discovered potent intravenous anesthetic activity in mice during structure-activity relationship studies of alkylphenols. This discovery initiated systematic medicinal chemistry investigations into symmetrical ortho-dialkylphenols. Crucially, while 2,6-diethylphenol demonstrated anesthetic properties, subsequent evaluation revealed that its steric and electronic profile was suboptimal compared to 2,6-diisopropylphenol (propofol), which exhibited superior pharmacokinetics and potency. This research directly enabled propofol's development and clinical adoption as a revolutionary intravenous anesthetic agent [2].
Table 2: Key Historical Developments Involving 2,6-Diethylphenol
Time Period | Development | Significance |
---|---|---|
Pre-1970s | Development of catalytic ortho-alkylation methods | Enabled gram-scale synthesis of 2,6-diethylphenol |
1970s | Discovery of intravenous anesthetic activity in alkylphenols | 2,6-Diethylphenol identified as active scaffold in mice |
1980 | SAR publication on alkylphenol anesthetics | Systematic evaluation revealing 2,6-diethylphenol's limitations and propofol's superiority [2] |
Post-1980 | Industrial shift to propofol production | 2,6-Diethylphenol remained a chemical intermediate |
Beyond anesthetics, 2,6-diethylphenol serves as a monomer precursor in high-performance polymer synthesis. Its steric hindrance facilitates controlled oxidative polymerization, yielding poly(phenylene oxide) derivatives with exceptional thermal stability and electrical insulation properties. However, commercial polymer production favors 2,6-dimethylphenol (xylenol) due to lower production costs and nearly identical polymer characteristics. Consequently, 2,6-diethylphenol maintains niche applications in specialty chemical synthesis and research contexts rather than large-scale industrial production [3].
Despite its historical role in anesthetic development, fundamental aspects of 2,6-diethylphenol's molecular interactions remain inadequately characterized. A significant gap exists in precise biophysical studies quantifying its binding affinity and conformational effects on neuronal targets like GABAₐ receptors. While propofol's receptor interactions are relatively well-studied, the specific implications of the shorter ethyl chains versus isopropyl groups in 2,6-diethylphenol on binding kinetics and allosteric modulation remain underexplored. Molecular dynamics simulations comparing these alkylphenols' interactions within receptor binding pockets could elucidate why ethyl substitution conferred reduced potency and slower onset despite favorable lipophilicity [2].
Synthetic chemistry presents additional unresolved questions. Current catalytic systems for selective ortho-diethylation of phenol still suffer from moderate yields (typically 60-75%) and require energy-intensive conditions. Novel catalytic approaches—particularly employing tailored zeolites or single-site heterogeneous catalysts—could potentially improve regioselectivity and yield while operating at lower temperatures. Furthermore, sustainable catalytic methodologies using bio-based ethanol instead of petrochemical ethylene remain virtually unexplored for this molecule. The development of asymmetric synthesis routes to enantiomerically pure derivatives (employing chiral ethylating agents) could also open new applications in chiral catalyst design or specialty polymers, though no such routes have been reported [2].
From an environmental chemistry perspective, comprehensive data on 2,6-diethylphenol's environmental fate, biodegradation pathways, and ecotoxicological impact is notably sparse. While structurally similar compounds like 2,6-dimethylphenol demonstrate moderate aquatic toxicity (e.g., Daphnia magna EC₅₀ ~10-20 mg/L) and partial biodegradability, specific data for the diethyl homologue is lacking. Given its industrial use and potential environmental release, studies establishing its persistence, bioaccumulation potential, and toxicity across trophic levels are essential for accurate environmental risk assessment. Modern analytical methods (e.g., high-resolution mass spectrometry coupled with stable isotope labeling) could trace degradation metabolites in model ecosystems [3].
Finally, emerging biomedical applications beyond anesthesia warrant investigation. Preliminary evidence suggests alkylphenols may modulate ion channel function (e.g., voltage-gated sodium channels) differently than GABAergic targets. 2,6-Diethylphenol's potential as a scaffold for developing novel ion channel modulators for neurological conditions remains unexplored. Similarly, its antioxidant capacity as a hindered phenol could be leveraged in polymer stabilizers or therapeutic antioxidants, though structure-activity comparisons with commercial antioxidants like BHT are lacking. These unexplored avenues highlight 2,6-diethylphenol's untapped potential as both a biological probe and functional material precursor [2] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1